molecular formula C13H26O5 B1460433 2-Ethylhexyl-D-xylopyranoside CAS No. 185699-11-0

2-Ethylhexyl-D-xylopyranoside

Cat. No.: B1460433
CAS No.: 185699-11-0
M. Wt: 262.34 g/mol
InChI Key: ITWPYZSNVHTAGQ-VFIJVLHUSA-N
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Description

2-Ethylhexyl-D-xylopyranoside is a glycoside derived from xylopyranose, a monosaccharide. This compound is known for its efficacy in studying various ailments associated with intricate cellular signaling pathways. It acts as a robust glycosylation inhibitor, making it a valuable tool in biochemical research.

Biochemical Analysis

Biochemical Properties

2-Ethylhexyl-D-xylopyranoside plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with various proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule’s activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in gene expression can result in altered cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, this compound can affect the glycolytic pathway by interacting with enzymes such as hexokinase and phosphofructokinase, leading to changes in the levels of glycolytic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of this compound can influence its activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl-D-xylopyranoside typically involves the glycosylation of xylopyranose with 2-ethylhexanol. This reaction can be catalyzed by acids or enzymes, depending on the desired yield and purity. The reaction conditions often include controlled temperatures and pH levels to optimize the glycosidic bond formation .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are designed to ensure high yields and consistent quality, adhering to good manufacturing practices (GMP) standards .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl-D-xylopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the glycoside into its corresponding alcohols.

    Substitution: This involves replacing the glycosidic group with other functional groups, often using nucleophilic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic Reagents: Halides, thiols.

Major Products: The major products formed from these reactions include various derivatives of xylopyranose, such as xylopyranosyl alcohols, aldehydes, and substituted glycosides .

Scientific Research Applications

2-Ethylhexyl-D-xylopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a glycosylation inhibitor in synthetic chemistry to study carbohydrate interactions.

    Biology: Helps in understanding cellular signaling pathways and glycosylation processes.

    Medicine: Investigated for its potential in treating diseases related to glycosylation disorders.

    Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature

Comparison with Similar Compounds

  • Methyl-D-xylopyranoside
  • Ethyl-D-xylopyranoside
  • Butyl-D-xylopyranoside

Comparison: 2-Ethylhexyl-D-xylopyranoside is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain counterparts. This difference can affect its solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications where other glycosides may not be as effective .

Properties

IUPAC Name

(3R,4S,5R)-2-(2-ethylhexoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5/c1-3-5-6-9(4-2)7-17-13-12(16)11(15)10(14)8-18-13/h9-16H,3-8H2,1-2H3/t9?,10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWPYZSNVHTAGQ-VFIJVLHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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